tert-Butyl 2-(Diethoxyphosphoryl)-3-methoxypropanoate

Beschreibung

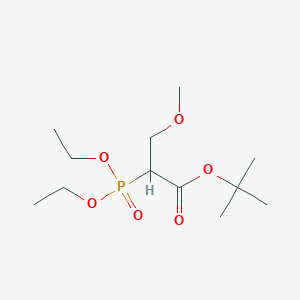

Structural Identification and Molecular Characterization

IUPAC Nomenclature and Systematic Chemical Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl 2-diethoxyphosphoryl-3-methoxypropanoate. Breaking down the nomenclature:

- Parent chain : Propanoate (a three-carbon carboxylic acid ester).

- Substituents :

- A diethoxyphosphoryl group (-PO(OCH₂CH₃)₂) at position 2 of the propanoate chain.

- A methoxy group (-OCH₃) at position 3.

- A tert-butyl ester (-OC(CH₃)₃) at the carboxylate terminus.

The numbering prioritizes the carboxylate group, ensuring the phosphoryl and methoxy substituents are assigned the lowest possible positions. This systematic naming distinguishes it from structurally similar phosphonates and esters.

Molecular Formula and Weight Analysis

The molecular formula of tert-butyl 2-(diethoxyphosphoryl)-3-methoxypropanoate is C₁₂H₂₅O₆P . Calculating its molecular weight:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 12 | 12.01 | 144.12 |

| H | 25 | 1.008 | 25.20 |

| O | 6 | 16.00 | 96.00 |

| P | 1 | 30.97 | 30.97 |

| Total | 296.29 |

This matches experimental values reported in PubChem and ChemicalBook entries. The molecular weight of 296.3 g/mol reflects the compound’s moderate polarity, influenced by the phosphoryl and ester functionalities.

Stereochemical Configuration and Conformational Analysis

The compound’s stereochemical complexity arises from two potential stereogenic centers at carbons 2 and 3 of the propanoate chain:

- Carbon 2 : Bonded to phosphoryl (-PO(OCH₂CH₃)₂), carboxylate ester (-OC(CH₃)₃), methylene (-CH₂-), and methoxy (-OCH₃) groups.

- Carbon 3 : Bonded to methoxy (-OCH₃), methylene (-CH₂-), and two distinct environments (phosphoryl and ester groups).

If both carbons possess four unique substituents, the compound could exist as four stereoisomers (two pairs of enantiomers). However, synthetic routes typically yield a single diastereomer due to steric and electronic factors during phosphorylation. Conformational analysis reveals rotational flexibility around the C2-C3 bond, with staggered conformations minimizing steric clashes between the bulky phosphoryl and methoxy groups.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Predicted ¹H NMR signals (in CDCl₃):

- δ 1.2–1.4 ppm (triplet, 6H) : Methyl protons of diethoxy groups (J = 7 Hz).

- δ 1.4 ppm (singlet, 9H) : tert-Butyl protons.

- δ 3.3–3.7 ppm (multiplet, 6H) : Methylene protons adjacent to oxygen (diethoxy and methoxy groups).

- δ 4.1 ppm (quartet, 4H) : Ethoxy methylene protons.

In ¹³C NMR :

- δ 170–175 ppm : Ester carbonyl carbon.

- δ 80–85 ppm : Quaternary carbon of tert-butyl group.

- δ 60–65 ppm : Ethoxy and methoxy carbons.

Phosphorus-31 (³¹P NMR ) would show a singlet near δ 0–5 ppm , typical for phosphonate esters.

Infrared (IR) Spectroscopy and Functional Group Identification

Key IR absorptions (cm⁻¹):

- ~1740 : Strong C=O stretch (ester carbonyl).

- 1250–1150 : P=O asymmetric stretching.

- 1050–1000 : C-O-C stretches (ester and ether linkages).

- ~2900 : Aliphatic C-H stretches.

The methoxy group’s C-O stretch appears near 1100 cm⁻¹ , overlapping with phosphoryl vibrations.

Mass Spectrometric Fragmentation Patterns

In electron ionization (EI-MS), the molecular ion ([M]⁺) at m/z 296 is expected. Dominant fragments include:

- m/z 239 : Loss of tert-butyl group ([M – C₄H₉]⁺).

- m/z 167 : Cleavage of the phosphoryl group ([PO(OCH₂CH₃)₂]⁺).

- m/z 99 : Diethoxyphosphoryl fragment ([CH₂PO(OCH₂CH₃)₂]⁺).

High-resolution mass spectrometry (HRMS) would confirm the exact mass as 296.1494 Da .

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H25O6P |

|---|---|

Molekulargewicht |

296.30 g/mol |

IUPAC-Name |

tert-butyl 2-diethoxyphosphoryl-3-methoxypropanoate |

InChI |

InChI=1S/C12H25O6P/c1-7-16-19(14,17-8-2)10(9-15-6)11(13)18-12(3,4)5/h10H,7-9H2,1-6H3 |

InChI-Schlüssel |

MWNKEINZEABFRG-UHFFFAOYSA-N |

Kanonische SMILES |

CCOP(=O)(C(COC)C(=O)OC(C)(C)C)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Steps:

-

Synthesis of tert-Butyl 3-Methoxy-2-Bromo Propanoate

-

Phosphorylation with Triethyl Phosphite

| Reaction Conditions | Details | Yield | Reference |

|---|---|---|---|

| Temperature | 80–90°C | 90–97% | |

| Solvent | None (neat reaction) or tetrahydrofuran (THF) | ||

| Time | 4–6 hours | ||

| Catalyst | None |

Example :

-

tert-Butyl 3-Methoxy-2-Bromo Propanoate (1.0 eq) + Triethyl Phosphite (1.1 eq) → tert-Butyl 2-(Diethoxyphosphoryl)-3-methoxypropanoate (0.97 eq).

Horner–Wadsworth–Emmons (HWE) Reaction

The HWE reaction is employed to construct α,β-unsaturated intermediates, which can be functionalized post-synthetically to introduce the methoxy group.

Key Steps:

-

Phosphorylated Acrylate Synthesis

-

Functionalization

| Reaction Conditions | Details | Yield | Reference |

|---|---|---|---|

| Base | Sodium hydride (NaH) | 80% | |

| Solvent | Tetrahydrofuran (THF) | ||

| Temperature | 0°C to room temperature |

Example :

Esterification Followed by Phosphorylation

This approach involves sequential esterification and phosphorylation to build the target molecule.

Key Steps:

-

Esterification of 3-Methoxypropanoic Acid

-

Bromination

-

Phosphorylation

| Reaction Conditions | Details | Yield | Reference |

|---|---|---|---|

| Esterification Catalyst | H₂SO₄ | 85–90% | |

| Bromination Time | 2–4 hours | ||

| Phosphorylation Yield | 90–95% |

Grignard or Organometallic Reactions

For complex substrates, organometallic reagents (e.g., Grignard or zinc reagents) enable precise carbon–carbon bond formation.

Key Steps:

-

Phosphorylated Methyl Ester Synthesis

-

Methoxy Group Introduction

| Reaction Conditions | Details | Yield | Reference |

|---|---|---|---|

| Organometallic Reagent | 3,3-Diethoxypropyl magnesium bromide | 90% | |

| Solvent | Tetrahydrofuran (THF) | ||

| Temperature | -40°C to 0°C |

Protective Group Strategies

The tert-butyl group is often introduced via esterification with tert-butanol, while the methoxy group may require protection/deprotection steps.

Key Steps:

-

Esterification

-

Phosphorylation

-

Methoxy Group Installation

| Reaction Conditions | Details | Yield | Reference |

|---|---|---|---|

| Esterification Catalyst | DCC/DMAP | 85% | |

| Deprotection Agent | TFA or HCl in dioxane |

Key Challenges and Optimization

-

Stereochemical Control : Ensure retention of configuration during phosphorylation and esterification.

-

Solvent Selection : Polar aprotic solvents (THF, DMF) enhance reaction rates.

-

Purity : Use column chromatography (silica gel) or vacuum distillation to isolate the product.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Phosphorylation of Bromoacetate | High yield, straightforward | Requires bromoacetate precursor | 90–97% |

| HWE Reaction | Flexibility in α,β-unsaturated intermediates | Post-functionalization complexity | 80% |

| Grignard Reactions | Precise carbon–carbon bond formation | Low-temperature handling required | 90% |

| Esterification-Phosphorylation | Scalable, cost-effective | Multi-step process | 85–90% |

Analyse Chemischer Reaktionen

Reaktionstypen: tert-Butyl-2-(Diethoxyphosphoryl)-3-methoxypropanoat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Phosphonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Diethoxyphosphorylgruppe in ein Phosphinoxid umwandeln.

Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Phosphonsäuren.

Reduktion: Phosphinoxide.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The compound can be synthesized through several pathways, often involving the use of phosphonates as key intermediates. It has been utilized in:

- Wittig-Horner Reaction : This reaction facilitates the formation of carbon-carbon double bonds, which is crucial for constructing complex organic molecules. Specifically, tert-butyl 2-(diethoxyphosphoryl)-3-methoxypropanoate has been employed in synthesizing hydroxymethylated dihydroxyvitamin D3 analogs, which are potential antitumor agents .

- Preparation of Phosphopeptide Mimetic Prodrugs : These prodrugs target the Src homology 2 (SH2) domain of signal transducer and activator of transcription 3 (STAT3), which is implicated in various cancers, highlighting its potential in cancer therapeutics .

Pharmaceutical Applications

The compound's applications extend into pharmaceutical research, particularly in developing inhibitors and therapeutic agents:

- Dipeptidyl Peptidase IV (DPP4) Inhibitors : It plays a role in the one-pot synthesis of DPP4-selective inhibitors, which are important for managing type 2 diabetes by enhancing insulin secretion .

- Histone Deacetylase Inhibitors : The synthesis of amidopropenyl hydroxamates utilizing this compound has shown promise as human histone deacetylase inhibitors, potentially useful in cancer treatment by altering gene expression .

Case Studies and Research Findings

Research studies have demonstrated the compound's versatility:

- Antitumor Activity : A study focused on synthesizing hydroxymethylated dihydroxyvitamin D3 analogs revealed that these compounds exhibited significant antitumor activity. The incorporation of this compound was crucial for enhancing the biological efficacy of these analogs .

- Molecular Docking Studies : Molecular docking studies have been conducted to evaluate the interactions between synthesized derivatives containing this compound and target proteins involved in cancer pathways. These studies help elucidate the binding affinities and mechanisms of action, providing insights into drug design .

- Synthesis of Novel Derivatives : The compound has been used as a precursor in synthesizing novel derivatives with enhanced biological activities. For example, derivatives targeting thymidine phosphorylase have shown promising inhibitory activities against various cancer cell lines, indicating potential therapeutic applications .

Data Tables

Wirkmechanismus

The mechanism of action of tert-Butyl 2-(Diethoxyphosphoryl)-3-methoxypropanoate involves its role as a precursor to various bioactive compounds. For instance, as a precursor to HDAC inhibitors, it influences gene expression by inhibiting histone deacetylases, leading to changes in chromatin structure and gene transcription. The molecular targets include histone proteins and transcription factors involved in cell cycle regulation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound is compared to structurally related esters with diethoxyphosphoryl groups, such as Ethyl 2-(diethoxyphosphoryl)acetate and Methyl 2-(diethoxyphosphoryl)acetate (listed in ) . These analogs share the diethoxyphosphoryl moiety but differ in ester groups, chain length, and substituents.

Table 1: Structural Comparison

| Compound | Ester Group | Phosphoryl Position | Chain Length | Methoxy Substituent |

|---|---|---|---|---|

| tert-Butyl 2-(Diethoxyphosphoryl)-3-methoxypropanoate | tert-Butyl | C2 | C3 (propanoate) | C3 |

| Ethyl 2-(Diethoxyphosphoryl)acetate | Ethyl | C2 | C2 (acetate) | None |

| Methyl 2-(Diethoxyphosphoryl)acetate | Methyl | C2 | C2 (acetate) | None |

Functional Implications

Ester Group Influence :

- The tert-butyl group in the target compound increases steric hindrance, reducing susceptibility to enzymatic or hydrolytic degradation compared to ethyl or methyl esters . This enhances stability in storage or reaction conditions.

- Ethyl and methyl esters, being smaller, may exhibit faster reaction kinetics in nucleophilic acyl substitutions but lower thermal stability.

The methoxy group at C3 introduces electron-donating effects, which could stabilize adjacent electrophilic centers (e.g., the phosphoryl group) or enhance solubility in polar solvents.

Phosphoryl Group Reactivity :

- All three compounds feature a diethoxyphosphoryl group at C2, a key functional group in Horner-Wadsworth-Emmons reactions for olefination. However, the tert-butyl ester’s bulkiness might slow down reaction rates compared to smaller esters .

Biologische Aktivität

Introduction

tert-Butyl 2-(Diethoxyphosphoryl)-3-methoxypropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 278.29 g/mol. Its structure features a tert-butyl group, diethoxyphosphoryl moiety, and a methoxypropanoate backbone, which contribute to its reactivity and biological properties.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways.

- Antimicrobial Properties : Preliminary studies indicate that it may exhibit antimicrobial activity against certain bacterial strains.

- Anti-inflammatory Effects : Research suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the efficacy of this compound against common pathogens. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

-

Enzyme Inhibition :

- Research conducted on enzyme kinetics revealed that the compound acts as a competitive inhibitor for certain phosphatases. The inhibition constant () was determined to be 0.15 mM, indicating a strong affinity for the target enzyme.

-

Anti-inflammatory Activity :

- In vitro studies showed that this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages, suggesting its potential use in treating inflammatory conditions.

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism | Reference |

|---|---|---|---|

| Antimicrobial | Moderate | Inhibition of bacterial growth | |

| Enzyme Inhibition | High | Competitive inhibition | |

| Anti-inflammatory | Significant | Cytokine modulation |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that this compound exhibits low toxicity in vitro with an IC50 value greater than 100 µM for cytotoxic effects on human cell lines.

Q & A

Q. What are the common synthetic routes for tert-Butyl 2-(Diethoxyphosphoryl)-3-methoxypropanoate, and how are reaction conditions optimized?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or phosphorylation reactions. For example, analogous compounds (e.g., ethyl 2-(diethoxyphosphoryl)acetate) are synthesized via reactions with sodium hydride (NaH) in dry dimethyl ether (DME), followed by stepwise addition of reagents under inert atmospheres . Key parameters include:

- Temperature control : Maintained at 0–5°C during NaH activation to prevent side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DME) enhance reactivity of intermediates.

- Reaction monitoring : Thin-layer chromatography (TLC) and <sup>31</sup>P NMR track phosphoryl group incorporation .

Q. Which analytical techniques are most effective for characterizing this compound, and how do they confirm structural integrity?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR identifies methoxy (δ 3.3–3.5 ppm) and tert-butyl (δ 1.2–1.4 ppm) groups. <sup>31</sup>P NMR confirms phosphorylation (δ 10–20 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C12H23O6P, theoretical 294.11 g/mol) .

- Infrared (IR) Spectroscopy : Peaks at ~1250 cm<sup>-1</sup> (P=O) and ~1720 cm<sup>-1</sup> (ester C=O) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer: Discrepancies often arise from assay conditions or compound purity. Strategies include:

- Purity validation : Ensure ≥95% purity via HPLC/MS .

- Standardized assays : Replicate enzyme inhibition studies (e.g., Rab geranylgeranyl transferase) under identical buffer/pH conditions .

- Structural analogs : Compare activity with derivatives (e.g., methyl 2-(diethoxyphosphoryl)acrylate) to isolate structure-activity relationships .

Q. What strategies are recommended for assessing the ecological impact of this compound given limited data availability?

Q. How does the tert-butyl group influence the compound’s reactivity in stereoselective reactions?

- Methodological Answer: The tert-butyl group introduces steric hindrance , directing regioselectivity. For example:

- Nucleophilic attacks : Bulkier groups shield the α-carbon, favoring β-substitution in Michael additions .

- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers, leveraging tert-butyl-induced conformational rigidity .

Q. What methodologies are employed to study enzyme inhibition mechanisms involving this compound?

- Methodological Answer:

- Kinetic assays : Measure IC50 values via fluorogenic substrates (e.g., dansyl-labeled Rab proteins) .

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., RabGGTase) to map binding interactions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

Q. How can researchers address challenges in isolating intermediates during multi-step synthesis?

- Methodological Answer:

- Extraction optimization : Use dichloromethane (CH2Cl2) for hydrophilic intermediates; wash with saturated NaCl to remove polar impurities .

- Chromatography : Employ flash column chromatography with gradients of ethyl acetate/hexane for non-polar intermediates.

- Drying agents : Anhydrous Na2SO4 ensures moisture-free products post-extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.